7,8-Dichloro-1,2,3,4-tetrahydroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

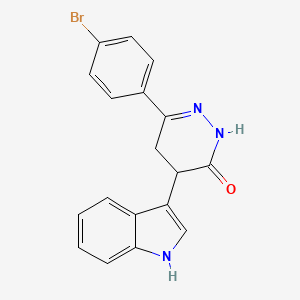

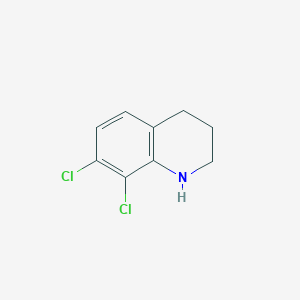

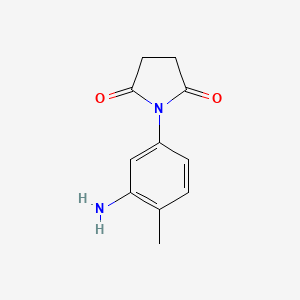

7,8-Dichloro-1,2,3,4-tetrahydroquinoline is a potent reversible inhibitor of phenylethanolamine N-methyltransferase . It is a 1,2,3,4-tetrahydroquinoline having chloro substituents at the 7- and 8-positions .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline analogs, including this compound, has been discussed in several studies . The synthetic strategies for constructing the core scaffold of these compounds have been explored . The reaction was first described by Pictet and Spengler, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C afforded THIQ .Molecular Structure Analysis

The molecular structure of this compound consists of a 1,2,3,4-tetrahydroquinoline core with chloro substituents at the 7- and 8-positions . The molecular formula is C9H9Cl2N , with an average weight of 202.08 .Chemical Reactions Analysis

The in vitro aromatization of this compound has been studied . Incubation of the compound with various rat liver subcellular fractions in the presence and absence of cofactors suggested that oxidative reactions catalyzed by microsomal enzymes were involved in this aromatization pathway .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 202.08 and a molecular formula of C9H9Cl2N .Aplicaciones Científicas De Investigación

Inhibitory Properties and Therapeutic Potential

- Phenylethanolamine N-methyltransferase Inhibition : 7,8-Dichloro-1,2,3,4-tetrahydroquinoline has been identified as a potent inhibitor of phenylethanolamine N-methyltransferase, suggesting potential therapeutic utility in humans (Demarinis et al., 1981).

Chemical Synthesis and Structural Analysis

- Formation of Novel Compounds : It has been used in the formation of compounds like 8H-Isoquino[2,1-b][2,7 naphthyridin-8-ones, indicating its role in creating new potential alkaloidal systems (Nagarajan et al., 1994).

- Chemistry of Tetrahydroquinolines : As a tetrahydroquinoline, it's significant in the broader chemistry of tetrahydroquinolines, which are crucial in pharmacologically active compounds (Muthukrishnan et al., 2019).

Inclusion Properties and Host Molecules

- Inclusion Properties : Chloro-substituted diquinoline compounds, including variants of tetrahydroquinoline, have been studied for their inclusion properties with different molecules, which is important in crystal engineering (Ashmore et al., 2002).

Catalysis and Chemical Reactions

- Transfer Hydrogenation : It's a key structural element in transfer hydrogenation processes in water, indicating its importance in certain types of chemical reactions (Wang et al., 2009).

Magnetic and Luminescence Properties

- Single-Molecule Magnets and Luminescence : Derivatives of tetrahydroquinoline, such as 8-hydroxyquinoline Schiff base derivatives, have been studied for their magnetic and luminescence properties, making them of interest in materials science (Gao et al., 2017).

Neurological Research

- NMDA Receptor Antagonism : 2-Carboxytetrahydroquinolines, derivatives of tetrahydroquinoline, have been evaluated for antagonist activity at the glycine site on the NMDA receptor, which is significant in neurological research and potential therapeutic applications (Carling et al., 1992).

Antibacterial Properties

- Antibacterial Applications : Studies on new derivatives of tetrahydroquinoline have shown promising antibacterial activity, highlighting its potential in developing new antimicrobial agents (Al-Hiari et al., 2007).

Antimalarial Research

- Antimalarial Properties : Research into chimeric molecules containing tetrahydroquinoline moieties has shown potent antimalarial activities, indicating its importance in antimalarial drug development (Opsenica et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline is phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine .

Mode of Action

This compound acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase . By inhibiting this enzyme, it can affect the production of norepinephrine and epinephrine, which are key neurotransmitters involved in various physiological processes .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, which in turn affects its efficacy and safety profile .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of phenylethanolamine N-methyltransferase . By inhibiting this enzyme, it can alter the levels of norepinephrine and epinephrine in the body, potentially leading to various physiological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells . Detailed studies on these aspects are currently lacking .

Direcciones Futuras

The future directions of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline research could involve further exploration of its inhibitory effects on phenylethanolamine N-methyltransferase, as well as its potential applications in the treatment of psychiatric disorders related to Alzheimer’s disease and Parkinson’s disease .

Análisis Bioquímico

Biochemical Properties

7,8-Dichloro-1,2,3,4-tetrahydroquinoline interacts with phenylethanolamine N-methyltransferase, an enzyme involved in the conversion of norepinephrine to epinephrine . This interaction is selective and reversible .

Cellular Effects

It is known to influence cell function by inhibiting the activity of phenylethanolamine N-methyltransferase .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to phenylethanolamine N-methyltransferase and inhibiting its activity . This can lead to changes in the levels of norepinephrine and epinephrine in the body .

Dosage Effects in Animal Models

The effects of this compound on blood pressure and adrenal catecholamine levels have been studied in rats

Metabolic Pathways

This compound is involved in the metabolic pathway of norepinephrine and epinephrine, where it inhibits the activity of phenylethanolamine N-methyltransferase .

Propiedades

IUPAC Name |

7,8-dichloro-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUVGZQCYMYMSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(C=C2)Cl)Cl)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2685599.png)

![N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2685603.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2685612.png)